molecular formula C9H18NNaO4S B13469852 Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate

Cat. No.: B13469852
M. Wt: 259.30 g/mol
InChI Key: BZNKDLXOJNQTNL-UHFFFAOYSA-M
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Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonates.

    Reduction: Sulfides.

    Substitution: Amines or other functionalized derivatives.

Scientific Research Applications

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and proteins where temporary protection of amine groups is required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amines in the presence of other functional groups. The molecular targets and pathways involved include the formation and cleavage of the carbamate bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate is unique due to its combination of the Boc protecting group with a sulfinate moiety. This dual functionality allows for versatile applications in both protection and functionalization reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C9H18NNaO4S

Molecular Weight

259.30 g/mol

IUPAC Name

sodium;2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate

InChI

InChI=1S/C9H19NO4S.Na/c1-8(2,3)14-7(11)10-9(4,5)6-15(12)13;/h6H2,1-5H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

BZNKDLXOJNQTNL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CS(=O)[O-].[Na+]

Origin of Product

United States

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